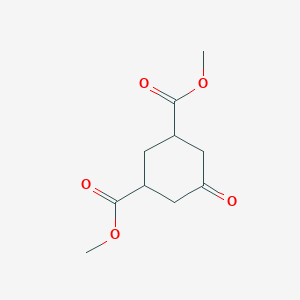
Biquinoxalylene
Overview
Description
Biquinoxalylene is a chemical compound with the molecular formula C16H8N4 . It has a molecular weight of 256.26 and a density of 1.516g/cm3 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography and mass spectrometry . These techniques can provide detailed information about the three-dimensional molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a density of 1.516g/cm3 . Other physical and chemical properties can be analyzed using various techniques, as described in the literature .
Scientific Research Applications
Photocatalytic and Analytical Applications
- Spectrophotometric and Volumetric Analysis : Biquinoxalylene has been utilized in spectrophotometric and volumetric methods for the determination of molybdenum. The use of 2,2'-biquinoxalyl (2,2'-BQx) in concentrated hydrochloric acid media is notable for its high molar absorptivity and durability in high temperatures and concentrated acid media. This makes it an effective indicator for colorimetric changes at the titration endpoint in the analysis of molybdenum concentrations, especially in steel alloy (Baranowska & Barszczewska, 1992).
Environmental Applications
- Photocatalytic Degradation : Studies involving bismuth doped titania and bismuth tungstate have shown that these materials are effective in the photocatalytic degradation of various organic pollutants, including fluoroquinolones like flumequine and norfloxacin under solar light. This showcases the potential of incorporating this compound-related compounds in advanced oxidation processes for wastewater treatment and environmental remediation (Gul et al., 2020); (Chen & Chu, 2015).
Chemical Synthesis and Reactions
- Catalytic Cascade Reactions : In the field of synthetic chemistry, cascade reactions play a crucial role in the efficient synthesis of complex molecules. Although this compound is not directly mentioned, the research into catalytic reactions, including the use of similar heterocyclic compounds, contributes to the development of methods for constructing diverse molecular scaffolds. This area of research is significant for the synthesis of pharmaceuticals and natural products (Wang, Lu, & Xu, 2015).
Future Directions
Properties
IUPAC Name |
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4/c1-2-6-10-9(5-1)17-13-14(18-10)16-15(13)19-11-7-3-4-8-12(11)20-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPBNHXSRSYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)C4=NC5=CC=CC=C5N=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493046 | |
| Record name | Cyclobuta[1,2-b:3,4-b']diquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37660-36-9 | |
| Record name | Cyclobuta[1,2-b:3,4-b']diquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1626753.png)


![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)




![3-mercapto-7H-benzo[de]anthracen-7-one](/img/structure/B1626770.png)
